3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[(2E)-6-methyl-1,3-benzothiazol-2(3H)-ylidene]propanamide
Description
The compound 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[(2E)-6-methyl-1,3-benzothiazol-2(3H)-ylidene]propanamide is a structurally complex molecule featuring two pharmacologically significant heterocyclic moieties: a 6,7-dimethoxy-4-oxoquinazoline core and a (2E)-6-methyl-1,3-benzothiazole group.
- Quinazolinone Core: The 4-oxoquinazolin-3(4H)-yl scaffold is a well-established pharmacophore in medicinal chemistry, associated with kinase inhibition (e.g., EGFR) and anticancer activity . The 6,7-dimethoxy substituents likely enhance solubility and modulate electronic properties.
- Benzothiazole Moiety: The (2E)-6-methyl-1,3-benzothiazol-2(3H)-ylidene group is a fused bicyclic system with a thiazole ring, commonly linked to antitumor and antimicrobial activities. The E-configuration and methyl substituent may influence steric and electronic interactions with biological targets.
Properties
Molecular Formula |
C21H20N4O4S |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C21H20N4O4S/c1-12-4-5-14-18(8-12)30-21(23-14)24-19(26)6-7-25-11-22-15-10-17(29-3)16(28-2)9-13(15)20(25)27/h4-5,8-11H,6-7H2,1-3H3,(H,23,24,26) |
InChI Key |
RJMOLWHUWBUMJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CCN3C=NC4=CC(=C(C=C4C3=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[(2E)-6-methyl-1,3-benzothiazol-2(3H)-ylidene]propanamide typically involves multi-step organic reactions. The starting materials often include 6,7-dimethoxy-3H-quinazolin-4-one and 6-methyl-1,3-benzothiazol-2(3H)-ylidene derivatives. The reaction conditions may involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[(2E)-6-methyl-1,3-benzothiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield different hydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions include various quinazolinone and hydroquinazoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[(2E)-6-methyl-1,3-benzothiazol-2(3H)-ylidene]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[(2E)-6-methyl-1,3-benzothiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to various biological effects, including anti-cancer and anti-inflammatory responses .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on structural analogs.
Key Differences and Implications
Quinazolinone Derivatives
- Substituent Effects: The target compound’s 6,7-dimethoxy groups contrast with the 6,8-dichloro substituents in the dichlorophenyl acetamide analog .
- Linker Flexibility : The propanamide linker in the target compound offers greater conformational flexibility compared to the acetamide in the dichlorophenyl derivative , which may influence binding kinetics and bioavailability.
Benzothiazole vs. Thiazole/Other Heterocycles
- The (2E)-6-methyl-1,3-benzothiazole group in the target compound provides a rigid, planar aromatic system compared to the simpler thiazole in the analog from . This rigidity may enhance DNA intercalation or protein-binding specificity.
- In contrast, the pyridazine and isoxazole moieties in compounds are smaller heterocycles with distinct electronic profiles, likely favoring different target interactions (e.g., adenosine receptors vs. kinase ATP pockets).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
